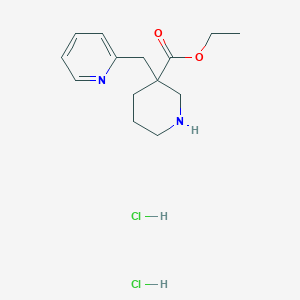
Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride is a chemical compound with the CAS number 170844-68-5 . It is a member of the piperidine chemical family . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown liquid .
Molecular Structure Analysis
The molecular formula of this compound is C14H22Cl2N2O2 . The InChI code is 1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12;;/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3;2*1H . Unfortunately, the specific 2D or 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.25 . It is a yellow to brown liquid at room temperature . The boiling point and other physical properties are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis and Molecular Transformations
Synthetic Building Block : Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures. For instance, its use in phosphine-catalyzed [4 + 2] annulations leads to the synthesis of highly functionalized tetrahydropyridines, showcasing its role in enabling regioselective and diastereoselective transformations (Zhu, Lan, & Kwon, 2003).
Heterocyclic Chemistry : The compound is instrumental in the synthesis of heterocyclic compounds, such as pyrazolo[3,4-b]pyridines and pyridoselenolo-pyrrolopyrazine derivatives, highlighting its importance in developing molecules with potential biological activities (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Antimicrobial and Antimycobacterial Agents : Research into derivatives of Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride includes studies on their antimicrobial and antimycobacterial activities. Compounds designed from this chemical framework have shown promising results against various microbial strains, underlining its potential in the development of new therapeutic agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Advanced Materials and Methodologies
Catalysis and Reagent Development : The compound's role extends to catalysis, where it participates in novel reactions, such as ruthenium-catalyzed carbonylation of ortho C-H bonds in aromatic amides. These methodologies contribute to the advancement of synthetic efficiency and the development of sustainable chemical processes (Inoue, Shiota, Fukumoto, & Chatani, 2009).
Molecular Design and Drug Discovery : Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride is also significant in the field of drug discovery, especially in the design of molecules with affinity to specific biological targets. For example, the synthesis of compounds containing this moiety for targeting the muscarinic M2 receptor highlights its potential in the creation of novel therapeutics (Holzgrabe & Heller, 2003).
Safety And Hazards
The compound is classified under the signal word 'Warning’ . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and not breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12;;/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQTHIQMCYEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2656568.png)
![3-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2656569.png)
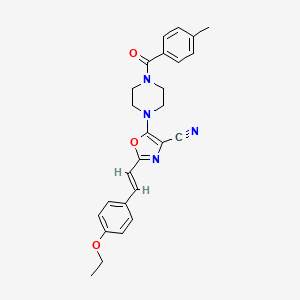
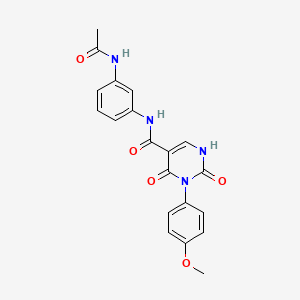
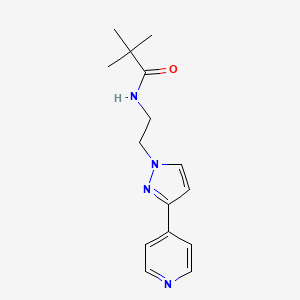
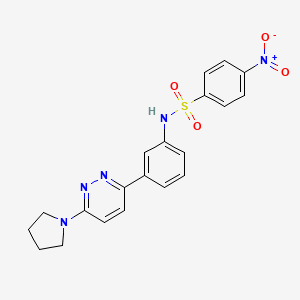
![5-Methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-oxopyridazine-4-carboxylic acid](/img/structure/B2656577.png)

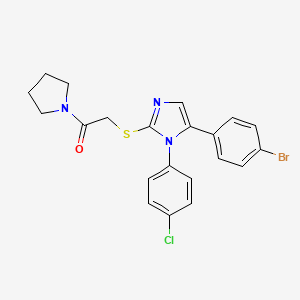
![Trimethyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B2656583.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2656586.png)
![3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2656587.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2656588.png)
![N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B2656591.png)